Cas no 91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate)

Tert-butyl 4-carbamoylpiperidine-1-carboxylate structure
91419-48-6 structure
Tert-butyl 4-carbamoylpiperidine-1-carboxylate
91419-48-6
C11H20N2O3
228.288103103638
MFCD02180953
61510
253659758

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Properties

Names and Identifiers

    • 1-N-Boc-Piperidine-4-carboxamide
    • 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-, 1,1-dimethylethyl ester
    • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide
    • 1-Boc-Piperidine-4-Carboxamide
    • 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXAMIDE
    • N-Boc-4-Piperidinecarboxamide
    • tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate
    • TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE
    • tert-butyl 4-carbamoylpiperidine-1-carboxylate
    • 1-Boc-4-piperidinecarboxamide
    • tert-Butyl 4-Carbamoyl-1-piperidinecarboxylate
    • 4-Carbamoyl-1-piperidinecarboxylic Acid tert-Butyl Ester
    • tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1-carboxylate
    • N-BOC-4-Piperidine Carboxamide
    • 1-N-Boc-4-piperidinecarboxamide
    • 1-N-Boc-Isonipecotamide
    • 4-CARBAMOYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1-tert-butoxycarbonylpiperidine-4-carboxamide
    • 1-
    • 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperidinecarboxylate (ACI)
    • 1-tert-Butoxycarbonylpiperidyl-4-carboxamide
    • 1-tert-Butyloxycarbonyl piperidine-4-carboxylic acid amide
    • N-tert-Butoxycarbonylpiperidine-4-carboxamide
    • AKOS001788038
    • CCG-48829
    • AC-7692
    • SR-01000095674-1
    • SR-01000095674
    • SMR000093928
    • SCHEMBL557431
    • AB11456
    • tert-Butyl 4-(aminocarbonyl)-1-piperidinecarboxylate
    • MLS000116974
    • IDI1_018902
    • J-503656
    • 91419-48-6
    • 4-carbamoylpiperidine-1-carboxylic acid tert-butyl ester
    • F6660-4738
    • TL 00951
    • SR-01000095674-3
    • Z101185912
    • SY050821
    • 4-CARBAMOYLPIPERIDINE, N1-BOC PROTECTED
    • DTXSID80370854
    • Maybridge3_007515
    • HMS2245F06
    • DB-013747
    • CHEMBL1443143
    • tert-butyl-4-carbamoylpiperidine-1-carboxylate
    • HMS1452H15
    • TERT-BUTYL 4-(AMINOCARBONYL)PIPERIDINE-1-CARBOXYLATE
    • YHFUWPUJUMZXBD-UHFFFAOYSA-N
    • B3892
    • EN300-56514
    • Oprea1_340979
    • N-BOC-4-Pieridinecarboxamide
    • CS-W007674
    • MFCD02180953
    • PS-6022
    • STL185456
    • +Expand
    • MFCD02180953
    • YHFUWPUJUMZXBD-UHFFFAOYSA-N
    • 1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
    • O=C(N1CCC(C(N)=O)CC1)OC(C)(C)C

Computed Properties

  • 228.14700
  • 1
  • 3
  • 3
  • 228.147
  • 16
  • 275
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.5
  • 72.6

Experimental Properties

  • 1.75700
  • 72.63000
  • 1.498
  • 384.4°Cat760mmHg
  • 164.0 to 168.0 deg-C
  • 186.3°C
  • White to Yellow Solid
  • 1.123

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Security Information

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006BI3-1g
tert-Butyl 4-carbamoylpiperidine-1-carboxylate
91419-48-6 97%
1g
$5.00 2024-04-20
A2B Chem LLC
AC94043-1g
N-BOC-4-Pieridinecarboxamide
91419-48-6 97%
1g
$5.00 2024-07-18
Aaron
AR006BQF-1g
tert-Butyl 4-carbamoylpiperidine-1-carboxylate
91419-48-6 97%
1g
$3.00 2024-07-18
abcr
AB467482-5 g
1-(tert-Butoxycarbonyl)piperidine-4-carboxamide, min. 95%; .
91419-48-6
5g
€72.90 2023-06-15
Alichem
A129005082-100g
tert-Butyl 4-carbamoylpiperidine-1-carboxylate
91419-48-6 97%
100g
$261.80 2023-08-31
Ambeed
A194749-1g
tert-Butyl 4-carbamoylpiperidine-1-carboxylate
91419-48-6 97%
1g
$6.0 2024-04-16
Apollo Scientific
OR8045-5g
4-Carbamoylpiperidine, N1-BOC protected
91419-48-6
5g
£10.00 2024-05-25
AstaTech
56580-25/G
1-N-BOC-ISONIPECOTAMIDE
91419-48-6 97%
25g
$85 2023-09-17
Chemenu
CM180571-100g
tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate
91419-48-6 97%
100g
$99 2024-07-20
Crysdot LLC
CD11018343-100g
tert-Butyl 4-carbamoylpiperidine-1-carboxylate
91419-48-6 97%
100g
$157 2024-07-19

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ammonium carbonate ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Acetonitrile ;  8 h, rt
Reference
General Ser/Thr Kinases Pharmacophore Approach for Selective Kinase Inhibitors Search as Exemplified by Design of Potent and Selective Aurora A Inhibitors
Vasilevich, Natalya I.; et al, Chemical Biology & Drug Design, 2016, 88(1), 54-65

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Formamide ,  Sodium methoxide Solvents: Methanol ,  Tetrahydrofuran ;  5 min, rt
1.2 Solvents: Tetrahydrofuran ;  24 h, rt
Reference
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide
Jevtic, Ivana I.; et al, Synthesis, 2016, 48(10), 1550-1560

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  16 h, rt
Reference
Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E
Keita, Massaba; et al, Synthesis, 2015, 47(23), 3758-3766

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ;  16 h, 60 °C
Reference
Conversion of aldoximes into nitriles and amides under mild conditions
Tambara, Koujiro; et al, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472

Synthetic Circuit 5

Reaction Conditions
Reference
Tetrazole analogs of GABA-mimetic agents
Schlewer, Gilbert; et al, European Journal of Medicinal Chemistry, 1984, 19(2), 181-6

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride ,  Sulfuric acid magnesium salt (1:1) Solvents: Methanol ;  2 h, rt
2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ;  16 h, 60 °C
Reference
Conversion of aldoximes into nitriles and amides under mild conditions
Tambara, Koujiro; et al, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate ,  Ammonia
Reference
Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives
Itani, Hiromichi; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, 0 °C
2.1 Reagents: Triethylamine ,  Ammonium chloride ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  6 h, rt
Reference
Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses
Ching, Kuan-Chieh; et al, Journal of Medicinal Chemistry, 2015, 58(23), 9196-9213

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate ,  Ammonia
Reference
Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives
Itani, Hiromichi; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Raw materials

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Preparation Products

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Suppliers

AN HUI DE XIN JIA Biomedical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91419-48-6)
LIANG JIA XIU
15269101859
lily@jndxj.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:91419-48-6)
CHEN DAN DAN
15827180502
1148980033@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:91419-48-6)
A LA DING
anhua.mao@aladdin-e.com
Hubei XinHongli Chemical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91419-48-6)
ZHU YU WEI
15172537016
1018283355@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91419-48-6)
TANG SI LEI
15026964105
2881489226@qq.com

Tert-butyl 4-carbamoylpiperidine-1-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate
A10870
99%
500g
211.0
atkchemica
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate
CL8926
95%+
1g/5g/10g/100g
discuss personally